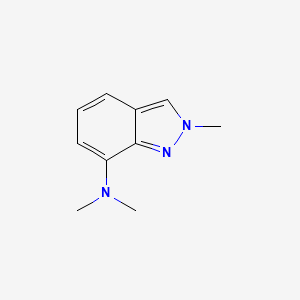

N,N,2-Trimethyl-2H-indazol-7-amine

Description

Structure

3D Structure

Properties

CAS No. |

918903-55-6 |

|---|---|

Molecular Formula |

C10H13N3 |

Molecular Weight |

175.23 g/mol |

IUPAC Name |

N,N,2-trimethylindazol-7-amine |

InChI |

InChI=1S/C10H13N3/c1-12(2)9-6-4-5-8-7-13(3)11-10(8)9/h4-7H,1-3H3 |

InChI Key |

QPUVZMABYRUFMT-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C2C=CC=C(C2=N1)N(C)C |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Kinetic Studies in 2h Indazole Synthesis

Mechanistic Pathways of 2H-Indazole Ring Formation and Functionalization

The construction of the 2H-indazole ring system can be achieved through several strategic approaches, each with its own distinct mechanistic pathway. These methods primarily include 1,3-dipolar cycloadditions, C–H activation/annulation sequences, and intramolecular N–N bond forming reactions.

One of the elegant methods for the synthesis of the 2H-indazole core involves the [3+2] dipolar cycloaddition of arynes with sydnones. nih.govnih.gov This approach is valued for its efficiency and high regioselectivity, proceeding under mild conditions to yield 2H-indazoles without contamination from the 1H-isomers. nih.gov The proposed mechanism involves an initial [3+2] cycloaddition to form a bicyclic adduct, which then undergoes a spontaneous retro-[4+2] cycloaddition to extrude a molecule of carbon dioxide, leading to the aromatic 2H-indazole ring. nih.gov

Computational studies using Density Functional Theory (DFT) have been employed to investigate the potential energy surface of this reaction, although locating the transition states for both the cycloaddition and the cycloreversion steps can be challenging, suggesting a relatively smooth energy landscape. nih.gov

Table 1: Examples of 2H-Indazoles Synthesized via [3+2] Dipolar Cycloaddition of Arynes and Sydnones

| Aryne Precursor | Sydnone (B8496669) | 2H-Indazole Product | Yield (%) |

| 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | N-Phenylsydnone | 2-Phenyl-2H-indazole | 95 |

| 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | N-(4-Chlorophenyl)sydnone | 2-(4-Chlorophenyl)-2H-indazole | 92 |

| 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | N-(4-Methoxyphenyl)sydnone | 2-(4-Methoxyphenyl)-2H-indazole | 85 |

Data sourced from studies on general 2H-indazole synthesis. nih.gov

Transition-metal-catalyzed C–H activation and annulation has emerged as a powerful tool for the construction of functionalized indazole derivatives. nih.gov Rhodium(III)-catalyzed synthesis of N-aryl-2H-indazoles from azobenzenes and aldehydes exemplifies this approach. The reaction is initiated by the direct addition of an azobenzene (B91143) C–H bond to an aldehyde, followed by cyclization and aromatization. nih.gov The azo group serves as a directing group for the ortho-C–H activation and as a nucleophile to trap the initial aldehyde addition product. nih.gov

DFT calculations have been instrumental in elucidating the mechanism of such reactions, revealing, for instance, a radical chain mechanism in the iodine-mediated synthesis of 2H-indazoles from ortho-alkylazobenzenes. nih.gov

The formation of the crucial N–N bond in the indazole ring can be achieved through intramolecular cyclization reactions. Copper-catalyzed intramolecular amination reactions have been developed to synthesize a wide variety of multi-substituted 2H-indazoles under mild conditions. rsc.org Another approach involves the base-catalyzed tandem carbon-carbon and subsequent nitrogen-nitrogen bond formation, which quantitatively converts N-alkyl-2-nitro-N-(2-oxo-2-aryl-ethyl)-benzenesulfonamides to 2H-indazole 1-oxides. These intermediates can then be deoxygenated to afford the final 2H-indazoles.

DFT calculations have been performed to study the mechanism of copper(I) iodide-catalyzed N-N bond formation from aryl azides. These studies suggest that the azide (B81097) group is activated by a dimeric copper complex coordinating to both the N-atom of a phenyl imine and an internal nitrogen of the azide. nih.gov

Kinetic and Thermodynamic Factors Governing Regioselectivity

The regioselectivity of 2H-indazole synthesis, particularly in the alkylation of the indazole core, is governed by a delicate interplay of kinetic and thermodynamic factors. The indazole anion is a mesomeric system, leading to the possibility of N1 and N2 alkylation. Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer. chemicalbook.com

Studies on the alkylation of indazoles have shown that reaction conditions, including temperature and the presence of a base, can significantly influence the product distribution. For instance, in the reaction of indazole with 4-chloro-1-methylpyridinium iodide, a stable mixture of the 1H- and 2H-isomers was obtained at room temperature in the presence of a base, while at a higher temperature, only the 1H-isomer was formed. In the absence of a base at elevated temperatures, the 2H-isomer was the sole product. The isomerization of the 2H- to the 1H-isomer was found to be quantitative at a moderate temperature but only in the presence of a base, highlighting the role of thermodynamic control.

DFT calculations have been employed to rationalize the regioselectivity in the alkylation of substituted indazoles. These studies suggest that chelation and other non-covalent interactions can be the driving forces for regioselectivity. beilstein-journals.orgnih.gov For example, in the alkylation of methyl indazole-3- or -7-carboxylates, a chelation mechanism involving the cation of the base is proposed to favor the formation of N1-substituted products. nih.gov

Table 2: Influence of Reaction Conditions on the Regioselectivity of Indazole Alkylation

| Reactant | Alkylating Agent | Base | Temperature (°C) | N1:N2 Ratio |

| Indazole | 4-chloro-1-methylpyridinium iodide | TMP | Room Temp | 3:1 |

| Indazole | 4-chloro-1-methylpyridinium iodide | TMP | 60 | 1:0 |

| Indazole | 4-chloro-1-methylpyridinium iodide | None | 100 | 0:1 |

TMP = 2,2,6,6-tetramethylpiperidine. Data is generalized from studies on the indazole core.

Identification and Characterization of Reaction Intermediates and Transition States

The direct observation and characterization of reaction intermediates and transition states are often challenging but crucial for a complete understanding of a reaction mechanism. In the synthesis of 2H-indazoles, a combination of experimental techniques and computational studies has provided valuable insights.

In the Cadogan cyclization, a method for synthesizing 2H-indazoles from nitroaromatics, 2H-indazole N-oxides have been identified as competent oxygenated intermediates, providing direct evidence for non-nitrene pathways. escholarship.org The isolation and characterization of these N-oxides have enabled the development of a formal Cadogan cyclization at room temperature. escholarship.org The structures of these intermediates have been confirmed using X-ray crystallography and computational NMR. escholarship.org

Spectroscopic techniques, such as NMR, are invaluable for characterizing both stable intermediates and final products. For instance, the synthesis of various 2-phenyl-2H-indazole derivatives has been well-documented, with detailed 1H and 13C NMR data available for product characterization. mdpi.comnih.gov

DFT calculations have been extensively used to model transition states in various 2H-indazole syntheses. For example, in the iodine-mediated synthesis of 2H-indazoles, DFT calculations supported a radical chain mechanism. nih.gov Similarly, in the [3+2] cycloaddition of sydnones and arynes, computational methods have been used to explore the reaction's potential energy surface. nih.gov

Catalyst Roles and Regeneration Cycles in Mediated Syntheses

Catalysts play a pivotal role in many modern synthetic routes to 2H-indazoles, enhancing reaction efficiency, selectivity, and sustainability. Copper and palladium complexes are among the most frequently employed catalysts.

In copper-catalyzed reactions, such as the intramolecular N-N bond formation, the catalyst facilitates the crucial bond-forming step. rsc.org Mechanistic studies on copper-catalyzed aerobic oxidative N-N coupling reactions suggest an "oxidase"-type catalytic cycle involving two half-reactions: the aerobic oxidation of a Cu(I) catalyst and the Cu(II)-promoted N-N coupling. rsc.org The turnover-limiting step is often the oxidation of Cu(I) by oxygen. The regeneration of the active Cu(I) species is a critical part of the catalytic cycle.

Palladium catalysts are extensively used in C-N cross-coupling reactions, which can be a key step in the synthesis of N-substituted indazoles. The catalytic cycle for palladium-catalyzed C-N coupling generally involves three main steps: oxidative addition of the palladium(0) catalyst to an aryl halide, transmetalation (or coordination and deprotonation of the amine), and reductive elimination to form the C-N bond and regenerate the palladium(0) catalyst. youtube.comyoutube.comyoutube.com The efficiency of these catalysts is often enhanced by the use of specific ligands that modulate the electronic and steric properties of the palladium center.

Table 3: Common Catalysts in 2H-Indazole Synthesis

| Reaction Type | Catalyst | Role of Catalyst |

| Intramolecular N-N Bond Formation | Copper(I) or Copper(II) salts | Facilitates the formation of the N-N bond. |

| C-H Activation/Annulation | Rhodium(III) complexes | Directs and activates C-H bonds for functionalization. |

| C-N Cross-Coupling | Palladium(0) complexes with phosphine (B1218219) ligands | Catalyzes the formation of the C-N bond between the indazole nitrogen and an aryl or alkyl group. |

Advanced Spectroscopic and Analytical Characterization Methodologies

Chromatographic Techniques for Purity Assessment and Isomer Separation

The comprehensive analysis of N,N,2-Trimethyl-2H-indazol-7-amine, a compound of interest in synthetic chemistry, necessitates the use of sophisticated chromatographic methods. These techniques are paramount for the determination of purity, the identification of synthesis-related impurities, and the crucial separation of potential isomers. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) represent the primary tools for these analytical challenges.

Detailed research into the chromatographic behavior of this compound has yet to be extensively published, limiting the availability of specific, validated methods in the public domain. However, established principles of chromatography for related aromatic amine and indazole derivatives allow for the projection of suitable methodologies for its analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for the quantitative assessment of the purity of this compound. A typical HPLC method would involve a reversed-phase column, which is effective for separating moderately polar to nonpolar compounds. The separation mechanism relies on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase.

For isomeric separation, such as distinguishing this compound from other positional isomers that may arise during synthesis (e.g., N,N,1-Trimethyl-1H-indazol-7-amine or methylation at different ring positions), the optimization of the mobile phase composition is critical. This often involves a gradient elution, where the proportion of the organic solvent in the mobile phase is increased over the course of the analysis to ensure the elution of all components with good resolution.

A hypothetical HPLC method for the analysis of this compound is outlined in the table below. It is important to note that these parameters are illustrative and would require empirical validation.

| Parameter | Suggested Conditions |

| Column | C18 (Reversed-Phase), 4.6 x 250 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Thin-Layer Chromatography (TLC)

TLC serves as a rapid, qualitative tool for monitoring the progress of a reaction synthesizing this compound and for a preliminary assessment of its purity. The choice of the stationary phase, typically silica (B1680970) gel, and a suitable mobile phase (eluent) are key to achieving effective separation. The components of a mixture are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase.

The retention factor (R_f), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound in a specific TLC system. For this compound and its potential isomers or impurities, different R_f values would be expected, allowing for their visual distinction on the TLC plate under UV light or after staining with a suitable reagent.

The following table provides examples of potential TLC systems for the analysis of this compound.

| Stationary Phase | Mobile Phase (Eluent) System | Visualization | Expected R_f Range |

| Silica Gel 60 F₂₅₄ | Ethyl Acetate / Hexane (1:1, v/v) | UV light (254 nm) | 0.4 - 0.6 |

| Silica Gel 60 F₂₅₄ | Dichloromethane / Methanol (95:5, v/v) | UV light (254 nm) | 0.5 - 0.7 |

| Alumina | Toluene / Acetone (8:2, v/v) | Iodine vapor | 0.3 - 0.5 |

The development and validation of specific HPLC and TLC methods are crucial for ensuring the quality and consistency of this compound for its intended applications. This includes the establishment of system suitability criteria, validation of specificity, linearity, accuracy, precision, and the determination of limits of detection and quantitation for any identified impurities.

Computational Chemistry and Theoretical Investigations of N,n,2 Trimethyl 2h Indazol 7 Amine

Density Functional Theory (DFT) Studies on Molecular Geometry, Electronic Structure, and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems, including N,N,2-Trimethyl-2H-indazol-7-amine and its derivatives. These computational studies provide valuable insights into molecular geometry, electronic structure, and reactivity, complementing experimental findings.

DFT calculations, often employing methods like B3LYP with basis sets such as 6-311+G(d,p), are used to optimize the molecular geometry of indazole derivatives. nih.govnih.gov These calculations provide precise information on bond lengths, bond angles, and dihedral angles, which are often in close agreement with experimental data obtained from techniques like X-ray crystallography. nih.govals-journal.com For instance, a study on 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole showed that the optimized structure from DFT calculations was comparable to the experimentally determined structure. nih.gov

The electronic structure of these molecules is also extensively studied using DFT. Key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are calculated. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. nih.govnih.gov A smaller energy gap generally indicates higher reactivity. dntb.gov.ua For example, in a study of various indazole derivatives, compound 10p was noted for its exceptionally low energy gap, suggesting higher reactivity compared to other synthesized compounds. dntb.gov.ua

Furthermore, DFT is utilized to generate molecular electrostatic potential (MEP) maps, which are crucial for identifying reactive sites within a molecule. dntb.gov.ua The MEP map visualizes the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. Other topological analyses, including the electron localization function (ELF) and localized orbital locator (LOL), provide deeper insights into the electronic structure and bonding characteristics. dntb.gov.ua Natural bond orbital (NBO) analysis and population analyses (NPA and Mulliken) are also employed to understand charge distribution and intra- and intermolecular interactions. dntb.gov.ua

These computational approaches have been applied to a wide range of indazole derivatives to understand their physicochemical properties and potential applications. nih.gov For example, DFT studies on novel indazole-quinoline-sulphonamide derivatives have helped in elucidating their electronic structure and have shown consistency with experimental UV-vis spectra. dntb.gov.ua

Table 1: Representative DFT-Calculated Parameters for Indazole Derivatives

| Compound/Derivative | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Amide Indazole Derivative 8a | B3LYP/6-311+ | N/A | N/A | Substantial |

| Amide Indazole Derivative 8c | B3LYP/6-311+ | N/A | N/A | Substantial |

| Amide Indazole Derivative 8s | B3LYP/6-311+ | N/A | N/A | Substantial |

| Indazole-Quinoline-Sulphonamide 10p | DFT/MEP | N/A | N/A | Distinctly Low |

| 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole | B3LYP/6-311G(d,p) | N/A | N/A | 4.9266 |

Quantum Chemical Calculations of Stability and Tautomeric Equilibria for 2H-Indazole Derivatives

Quantum chemical calculations are instrumental in understanding the stability and tautomeric equilibria of 2H-indazole derivatives. Tautomerism, the interconversion of structural isomers, is a key characteristic of many heterocyclic compounds, including indazoles. The 2H-indazole core can exist in equilibrium with its 1H-indazole tautomer, and the position of this equilibrium is influenced by factors such as substitution patterns, solvent, and intermolecular interactions.

DFT calculations have been successfully employed to determine the relative stabilities of different tautomers. For example, studies have shown that for some 3-substituted indazoles, the 2H tautomer can be stabilized by intermolecular hydrogen bonds, allowing it to persist in aprotic solvents. nih.gov In the solid state, both 1H and 2H tautomers can coexist, sometimes within the same crystal lattice or as different polymorphs. nih.gov Computational models have revealed that the high stability of the 2H form in solution can be attributed to the formation of stable centrosymmetric dimers. nih.gov

The tautomeric equilibria can be significantly affected by the solvent environment. For instance, in a study of 2-[(2H-Indazol-3-yl)methylene]-1H-indene-1,3(2H)-dione, the 1H tautomer was found to be predominant in polar solvents like DMSO-d6, while the 2H tautomer was stabilized by a strong intramolecular hydrogen bond in less polar solvents like CDCl3. nih.gov

Quantum chemical methods, such as the polarizable continuum model (PCM), are used to simulate the effects of different solvents on tautomeric equilibria. tubitak.gov.tr These calculations help in predicting which tautomer will be more stable in a given solvent, which is crucial for understanding the compound's behavior in various chemical and biological environments.

Furthermore, these computational studies can elucidate the thermodynamics of tautomerization, providing data on the relative Gibbs energies of the different forms. mdpi.com This information is vital for predicting the dominant tautomeric form under specific conditions.

Modeling of Reaction Pathways, Activation Barriers, and Transition States

Computational modeling plays a crucial role in elucidating the mechanisms of chemical reactions involving 2H-indazole derivatives. By mapping out reaction pathways, calculating activation barriers, and identifying transition states, these studies provide a detailed understanding of how these molecules are synthesized and how they react.

Various synthetic routes to 2H-indazoles have been investigated using computational methods. For instance, the synthesis of 2-aryl-2H-indazoles via a copper-catalyzed regioselective cross-coupling reaction has been studied using DFT calculations. These studies suggested that the high regioselectivity for the N2 position is due to the weak basicity of the triflate anion (TfO⁻), which cannot deprotonate the indazole, and that the oxidation of the catalyst is the rate-determining step. rsc.org

Similarly, computational modeling has been applied to understand the mechanisms of other synthetic methods, such as the palladium-catalyzed synthesis of 2-H-indazole derivatives and visible light-promoted C3-carbamoylation. nih.govfrontiersin.org In the latter, a radical mechanistic pathway was suggested by experimental results, which can be further investigated and validated through computational modeling of the reaction intermediates and transition states. frontiersin.org

The synthesis of this compound itself, a key intermediate for the drug pazopanib, involves multiple steps including reduction and methylation. researchgate.net Computational modeling can be used to optimize these reaction conditions by providing insights into the reaction mechanism and identifying potential side products. For example, the formation of the byproduct N,N,2,3-tetramethyl-2H-indazol-6-amine during the N2-methylation step could be explored computationally to understand the factors favoring its formation. researchgate.net

These theoretical investigations are not limited to synthesis. They can also be used to predict the reactivity of the 2H-indazole scaffold in various chemical transformations, guiding the design of new derivatives with desired properties.

Conformational Analysis and Intramolecular Interactions within the Scaffold

The three-dimensional structure and conformational flexibility of the 2H-indazole scaffold are critical determinants of its chemical and biological properties. Computational conformational analysis is used to identify the most stable conformations and to understand the intramolecular interactions that govern the molecule's shape.

Intramolecular hydrogen bonds are a particularly important type of interaction that can stabilize specific conformations. For example, in certain 2H-indazole derivatives, an intramolecular hydrogen bond between a substituent and a nitrogen atom of the indazole ring can lock the molecule into a specific conformation, influencing its reactivity and biological activity. nih.gov

The nature and strength of these intramolecular interactions can be further analyzed using techniques like NBO analysis, which provides information about orbital interactions and charge transfer between different parts of the molecule.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational chemistry provides powerful tools for predicting spectroscopic parameters, such as NMR chemical shifts, which can be used to confirm the structure of newly synthesized compounds and to interpret experimental spectra.

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating NMR chemical shifts. mdpi.com By performing GIAO calculations on the optimized geometry of a molecule, it is possible to predict the 1H and 13C NMR chemical shifts. These predicted shifts can then be compared with experimental data to validate the proposed structure.

Several studies on indazole derivatives have demonstrated the utility of this approach. For example, in the case of N-CHF2 derivatives of a camphor-fused 2H-indazole, GIAO/B3LYP/6-311++G(d,f) calculations of 19F chemical shifts were in satisfactory agreement with experimental data. mdpi.com Such calculations can also help in assigning specific signals in complex NMR spectra.

The accuracy of predicted NMR chemical shifts can be influenced by the choice of computational method, basis set, and the inclusion of solvent effects. mdpi.com Therefore, it is often necessary to benchmark different computational protocols to find the one that provides the best agreement with experimental data for a particular class of compounds.

Beyond NMR, computational methods can also be used to predict other spectroscopic properties, such as infrared (IR) and ultraviolet-visible (UV-Vis) spectra, further aiding in the structural characterization of 2H-indazole derivatives. dntb.gov.uaresearchgate.net

Derivatization and Functionalization Strategies of the N,n,2 Trimethyl 2h Indazol 7 Amine Core

Directed C-H Functionalization at Various Positions (e.g., C3, C4, C5, C6)

Direct C-H functionalization is a powerful tool for modifying molecular scaffolds without the need for pre-functionalized starting materials. rsc.org For the N,N,2-Trimethyl-2H-indazol-7-amine core, the most reactive sites for C-H functionalization are the C3 position of the pyrazole (B372694) ring and the C4, C5, and C6 positions of the benzene (B151609) ring.

The N,N-dimethylamino group at C7 is a well-established Directed Metalation Group (DMG). wikipedia.orguwindsor.cabaranlab.org This functionality can chelate with organolithium reagents (like n-butyllithium or s-butyllithium), directing the deprotonation and subsequent metalation specifically to the adjacent ortho position, which is C6. wikipedia.orgunblog.fr This regioselective lithiation provides a nucleophilic center at C6 that can be trapped with a wide variety of electrophiles.

Furthermore, the C7-dimethylamino group is a strongly activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho (C6) and para (C4) positions. This intrinsic reactivity provides a complementary, metal-free pathway to functionalize the benzene ring portion of the indazole.

Building upon the principle of directed ortho metalation (DoM), regioselective alkylation and acylation at the C6 position are highly feasible. After the initial lithiation at C6, the resulting aryllithium intermediate can react with various electrophiles to introduce new carbon-carbon bonds.

Alkylation: The reaction of the C6-lithiated indazole with alkyl halides (e.g., iodomethane, benzyl (B1604629) bromide) would yield the corresponding C6-alkylated derivatives.

Acylation: Quenching the C6-lithiated species with acylating agents such as acyl chlorides or anhydrides would introduce a ketone functionality at the C6 position.

These potential transformations are summarized in the table below.

| Position | Reaction Type | Reagents | Expected Product |

| C6 | Directed Alkylation | 1. s-BuLi/TMEDA 2. R-X (Alkyl Halide) | N,N,2-Trimethyl-6-alkyl-2H-indazol-7-amine |

| C6 | Directed Acylation | 1. s-BuLi/TMEDA 2. RCOCl (Acyl Chloride) | (7-(Dimethylamino)-2-methyl-2H-indazol-6-yl)(R)methanone |

Introducing aryl or heteroaryl moieties is crucial for developing compounds with applications in pharmaceuticals and materials science. The most common and versatile method for achieving this is through transition-metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. organic-chemistry.orgyoutube.com

This strategy requires a halogenated precursor, which can be synthesized as described in the following section. For instance, a C6-bromo or C4-bromo derivative of this compound would serve as an excellent substrate. This halogenated intermediate can be coupled with a wide range of aryl or heteroaryl boronic acids or their esters in the presence of a palladium catalyst and a base to yield the desired biaryl product. nih.govlibretexts.org

| Starting Material | Coupling Partner | Catalyst/Base | Expected Product |

| C6-Bromo-N,N,2-trimethyl-2H-indazol-7-amine | Ar-B(OH)₂ | Pd(PPh₃)₄ / Na₂CO₃ | N,N,2-Trimethyl-6-aryl-2H-indazol-7-amine |

| C4-Bromo-N,N,2-trimethyl-2H-indazol-7-amine | HetAr-B(OH)₂ | Pd(dppf)Cl₂ / K₂CO₃ | N,N,2-Trimethyl-4-(heteroaryl)-2H-indazol-7-amine |

The introduction of halogen atoms provides key synthetic handles for further transformations, such as the cross-coupling reactions mentioned above.

Halogenation: Given the electron-donating nature of the C7-dimethylamino group, direct electrophilic halogenation is expected to be highly regioselective. Reagents like N-Bromosuccinimide (NBS) and N-Chlorosuccinimide (NCS) would likely introduce bromine or chlorine at the positions most activated by the amine, namely C6 (ortho) and C4 (para). nih.gov The reaction conditions can often be tuned to favor mono- or di-halogenation. Visible-light-mediated halogenation methods have also emerged as powerful, "green" alternatives. mdpi.com

Nitration: While no specific nitration studies on this compound are available, standard nitrating conditions (e.g., a mixture of nitric acid and sulfuric acid) would be expected to functionalize the activated C4 and C6 positions. However, these harsh acidic conditions may be incompatible with the indazole ring system, potentially leading to degradation or undesired side reactions.

| Position(s) | Reaction Type | Reagent | Expected Product |

| C4 / C6 | Bromination | N-Bromosuccinimide (NBS) | 4-Bromo- and/or 6-Bromo-N,N,2-trimethyl-2H-indazol-7-amine |

| C4 / C6 | Chlorination | N-Chlorosuccinimide (NCS) | 4-Chloro- and/or 6-Chloro-N,N,2-trimethyl-2H-indazol-7-amine |

| C4 / C6 | Nitration | HNO₃ / H₂SO₄ | 4-Nitro- and/or 6-Nitro-N,N,2-trimethyl-2H-indazol-7-amine |

Modification of the Amine Moiety (e.g., acylation, sulfonylation)

The amine functionality in this compound is a tertiary amine, meaning it lacks a proton on the nitrogen atom. Consequently, direct acylation or sulfonylation via standard methods (e.g., reaction with acyl chlorides or sulfonyl chlorides) is not possible, as these reactions require a nucleophilic attack by the amine followed by deprotonation. youtube.com

Modification of this group would necessitate alternative strategies. One hypothetical approach would involve starting with a precursor that has a primary or secondary amine at the C7 position, such as 2-Methyl-2H-indazol-7-amine or N,2-Dimethyl-2H-indazol-7-amine . This precursor could then undergo standard acylation or sulfonylation reactions.

For example, N,2-Dimethyl-2H-indazol-7-amine could be reacted with various acyl chlorides or sulfonyl chlorides to generate a library of amides and sulfonamides. The final N-methylation of this secondary amide/sulfonamide would be a challenging step that would require specialized reagents to achieve, ultimately leading to a quaternary ammonium (B1175870) salt rather than a tertiary amine. A more plausible route to diverse analogs involves the functionalization of a primary amine precursor (2-Methyl-2H-indazol-7-amine ) followed by a double methylation (reductive amination) to install the N,N-dimethyl group.

Synthesis of Libraries of this compound Analogs

The creation of chemical libraries is essential for drug discovery and materials development. The synthetic strategies outlined above provide a clear roadmap for generating a diverse library of analogs based on the this compound scaffold.

A combinatorial approach could be employed by first preparing a key intermediate, such as 6-Bromo-N,N,2-trimethyl-2H-indazol-7-amine . This single precursor could then be subjected to a Suzuki-Miyaura coupling reaction with a large panel of commercially available aryl and heteroaryl boronic acids, rapidly generating a library of C6-arylated analogs. nih.gov Similarly, a library based on C6-alkylation could be produced via directed ortho metalation followed by reaction with an array of different alkyl halides.

This approach mirrors the strategies used to create derivatives of the analogous N,2,3-trimethyl-2H-indazol-6-amine , which is a key building block for the anticancer drug Pazopanib. researchgate.netmdpi.com The synthesis of Pazopanib involves coupling the indazole amine with a pyrimidine (B1678525) moiety, demonstrating how this scaffold can be elaborated into complex, functional molecules. chemicalbook.comnih.gov

Investigation of the this compound Scaffold as a Versatile Synthetic Intermediate

The this compound scaffold and its derivatives are highly valuable as versatile synthetic intermediates. The functionalization at different positions on the indazole core opens up a multitude of possibilities for subsequent chemical modifications.

The halogenated derivatives, in particular, are powerful precursors. The carbon-halogen bond serves as a reliable anchor point for a wide range of transition-metal-catalyzed cross-coupling reactions, including not only Suzuki but also Stille, Heck, Sonogashira, and Buchwald-Hartwig couplings. This allows for the introduction of a vast diversity of functional groups, including alkyl, alkenyl, alkynyl, aryl, and amino moieties.

Furthermore, the directing effect of the C7-amino group allows for the regioselective synthesis of polysubstituted indazoles that might be difficult to access through other means. By leveraging this control, chemists can build molecular complexity in a predictable manner, making this scaffold an attractive starting point for the targeted synthesis of novel compounds with potential biological or material applications. The synthesis of the complex drug Pazopanib from a related indazole amine highlights the industrial and pharmaceutical relevance of such intermediates. researchgate.netmdpi.com

Future Directions and Emerging Research Avenues in N,n,2 Trimethyl 2h Indazol 7 Amine Chemistry

Development of Highly Efficient and Sustainable Synthetic Routes

Future research will likely focus on several key areas:

Catalyst Innovation: Moving away from stoichiometric reagents, such as tin(II) chloride for nitro reductions, towards catalytic hydrogenation using more sustainable and recyclable catalysts (e.g., platinum, palladium on carbon).

Solvent Minimization: Reducing the reliance on volatile organic solvents by exploring reactions in greener media like water, ionic liquids, or deep eutectic solvents. Research on related syntheses has utilized ethyl acetate, but future work could aim for even more environmentally benign options. researchgate.net

Process Intensification: Combining multiple synthetic steps into one-pot or tandem reactions to reduce waste, energy consumption, and purification steps. A reported synthesis of an isomer cleverly combined nitro reduction and methylation into a single sequence, a strategy that should be explored for the 7-amino analogue. mdpi.com

Table 1: Comparison of Synthetic Steps for a Related Indazole Isomer

| Step | Reaction Type | Reagents Example | Reported Yield (%) | Area for Sustainable Improvement |

|---|---|---|---|---|

| 1 | Nitro Reduction | SnCl₂·2H₂O, HCl | 87.3 | Catalytic hydrogenation, alternative reducing agents |

| 2 | Reductive Amination | Paraformaldehyde, NaBH₄ | 86.7 | Biocatalysis, use of non-borohydride reducing agents |

| 3 | N-Methylation | Trimethyl orthoformate (TMOF), H₂SO₄ | 72.7 | Use of greener methylating agents (e.g., dimethyl carbonate), catalyst optimization for selectivity |

Data derived from the synthesis of N,2,3-trimethyl-2H-indazol-6-amine, highlighting potential areas for improvement applicable to its 7-amino isomer. mdpi.comresearchgate.net

Exploration of Novel Reaction Methodologies with Enhanced Selectivity and Atom Economy

A significant challenge in indazole chemistry is controlling the regioselectivity of reactions, particularly N-alkylation. The indazole ring possesses two nitrogen atoms (N1 and N2) that can be alkylated, often leading to a mixture of products. mdpi.com The synthesis of N-substituted indazoles frequently requires specific conditions, such as the use of concentrated sulfuric acid with trimethyl orthoformate, to favor N2 methylation. mdpi.com However, even under these conditions, byproducts can form. mdpi.comresearchgate.net

Future research avenues will prioritize methodologies that offer superior control and efficiency:

Directed C-H Functionalization: Employing directing groups to achieve site-selective C-H activation and subsequent functionalization on the benzene (B151609) portion of the indazole core. This would allow for the introduction of various substituents with high precision, bypassing traditional multi-step sequences.

Advanced Catalytic Systems: Developing catalysts that can differentiate between the N1 and N2 positions of the indazole nucleus is a critical goal. This could involve bespoke ligands that create a steric or electronic environment favoring alkylation at a single nitrogen atom.

Photoredox and Electrochemical Synthesis: These methods offer alternative activation pathways that can lead to unique reactivity and selectivity under mild conditions, reducing the need for harsh reagents and high temperatures.

Application of Flow Chemistry and Automation in Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream, offers significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, and improved scalability. mdpi.comthieme-connect.de These benefits are particularly relevant for reactions involving hazardous intermediates or highly exothermic processes. While the application of flow chemistry to indazole synthesis is still an emerging area, its potential is clear. mdpi.com

Future integration of these technologies could involve:

Automated Multi-step Synthesis: Creating fully automated flow platforms that can perform the entire synthesis of N,N,2-Trimethyl-2H-indazol-7-amine from simple precursors without manual intervention or isolation of intermediates. nih.gov Such systems allow for rapid reaction optimization and library synthesis.

Improved Heat and Mass Transfer: Utilizing the high surface-area-to-volume ratio of microreactors to safely handle highly exothermic steps like nitrations or to improve the efficiency of gas-liquid reactions like hydrogenation. thieme-connect.de

Scalable Production: Translating optimized laboratory-scale flow syntheses to industrial production, facilitating the generation of gram-to-kilogram quantities of the target compound efficiently and safely. unimi.it The synthesis of other complex heterocyclic molecules has already demonstrated the power of this approach. mdpi.com

Advanced Characterization Techniques for Complex Structural Insights

The unambiguous identification of this compound and the differentiation from its isomers and potential byproducts is crucial. Standard techniques such as Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are foundational. researchgate.net For instance, the discovery of a novel byproduct, N,N,2,3-tetramethyl-2H-indazol-6-amine, during a related synthesis underscores the need for meticulous characterization. mdpi.comresearchgate.net

Future research will increasingly rely on more sophisticated techniques to gain deeper structural understanding:

Multi-dimensional NMR: Advanced 2D NMR experiments (e.g., COSY, HSQC, HMBC, NOESY) will be essential for definitively assigning the chemical structure, confirming the position of the methyl groups on the nitrogen atoms, and elucidating the connectivity within the molecule.

X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides incontrovertible proof of structure, offering precise bond lengths, angles, and conformational details in the solid state.

Computational Chemistry: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used in conjunction with experimental data to predict spectroscopic properties (e.g., NMR chemical shifts) and to determine the relative thermodynamic stabilities of different isomers (e.g., 1H- vs. 2H-indazole tautomers), aiding in structural assignment. nih.gov

Integration with Data Science and Machine Learning for Reaction Prediction

The intersection of data science and chemistry is creating powerful new tools for synthesis design and optimization. ijnc.irnih.gov Machine learning (ML) algorithms can analyze vast datasets of chemical reactions to identify patterns and make predictions that can guide experimental work. rjptonline.org

For this compound, this integration could manifest in several ways:

Reaction Condition Optimization: ML models, particularly those using Bayesian optimization or active learning, can efficiently explore a vast reaction parameter space (e.g., temperature, solvent, catalyst, reagents) to identify the optimal conditions for maximizing yield and selectivity. nih.govbeilstein-journals.orgbeilstein-journals.org

Predictive Synthesis Planning: Global ML models trained on large reaction databases can suggest initial reaction conditions for novel transformations involving the indazole scaffold. beilstein-journals.orgbeilstein-journals.org Local models can then be fine-tuned with smaller, specific datasets to optimize reactions for this particular family of compounds.

Discovery of Novel Pathways: By analyzing chemical data in ways that are beyond human intuition, ML could propose entirely new and more efficient synthetic routes to this compound and its derivatives.

Table 2: Potential Applications of Machine Learning in the Synthesis of this compound

| ML Application | Objective | Required Data | Potential Impact |

|---|---|---|---|

| Yield Prediction | Forecast the percentage yield of a reaction under specific conditions. | Structures of reactants, products, and reagents; reaction conditions. | Reduces experimental cost by prioritizing high-yield reactions. rjptonline.org |

| Regioselectivity Prediction | Predict the ratio of N1 vs. N2 alkylation products. | Substrate features, catalyst/reagent properties, solvent effects. | Guides selection of conditions to maximize desired isomer formation. |

| Catalyst Selection | Recommend the optimal catalyst for a specific transformation. | Catalyst structures, reaction outcomes from literature/HTE. | Accelerates the discovery of more efficient and selective catalysts. |

| Retrosynthesis | Propose novel and viable synthetic pathways. | Large-scale reaction databases (e.g., Reaxys, USPTO). | Uncovers non-intuitive and potentially more sustainable routes. beilstein-journals.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.